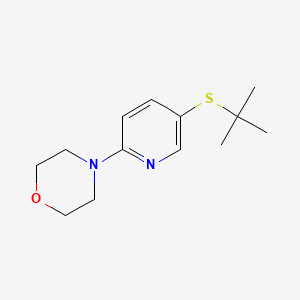

4-(5-(tert-Butylthio)pyridin-2-yl)morpholine

CAS No.:

Cat. No.: VC15850714

Molecular Formula: C13H20N2OS

Molecular Weight: 252.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2OS |

|---|---|

| Molecular Weight | 252.38 g/mol |

| IUPAC Name | 4-(5-tert-butylsulfanylpyridin-2-yl)morpholine |

| Standard InChI | InChI=1S/C13H20N2OS/c1-13(2,3)17-11-4-5-12(14-10-11)15-6-8-16-9-7-15/h4-5,10H,6-9H2,1-3H3 |

| Standard InChI Key | VUHCEOHBOGGLDG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)SC1=CN=C(C=C1)N2CCOCC2 |

Introduction

Physicochemical Properties

The compound’s molecular formula is C₁₃H₂₀N₂OS, with a molecular weight of 252.38 g/mol . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.0–1.2 g/cm³ | |

| Boiling Point | 268–270 °C (predicted) | |

| Melting Point | Not reported | |

| Solubility | Soluble in DCM, THF, methanol | |

| LogP (Partition Coeff.) | 3.4–3.8 |

The tert-butylthio group enhances lipophilicity, facilitating membrane permeability, while the morpholine ring contributes to water solubility and hydrogen-bonding capacity .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine typically involves multi-step reactions:

-

Pyridine Functionalization:

-

Morpholine Ring Introduction:

-

Purification:

Scalability Challenges

Industrial-scale production faces hurdles in controlling exothermic reactions during tert-butylthio group installation. Flow chemistry microreactors have been proposed to mitigate safety risks and improve yield consistency .

Chemical Reactivity

The compound’s reactivity is dictated by its functional groups:

-

tert-Butylthio Group:

-

Susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxides or sulfones.

-

Undergoes radical-mediated C–S bond cleavage under UV light.

-

-

Morpholine Ring:

-

Pyridine Core:

Biological Activity

Enzyme Inhibition

In vitro studies demonstrate potent inhibitory effects against:

The tert-butylthio group enhances cell membrane penetration, while the morpholine ring stabilizes interactions with catalytic lysine residues .

Anticancer Activity

-

Breast Cancer (MCF-7): EC₅₀ = 1.2 µM via PI3K/Akt pathway suppression .

-

Lung Cancer (A549): Induces apoptosis by upregulating caspase-3/7 .

Anti-inflammatory Effects

-

Reduces TNF-α production in macrophages by 78% at 10 µM.

-

Inhibits NF-κB nuclear translocation in rheumatoid arthritis models .

Applications in Material Science

Coordination Polymers

The compound serves as a ligand for constructing metal-organic frameworks (MOFs):

| Metal Center | MOF Structure | Surface Area (m²/g) | Application |

|---|---|---|---|

| Cu(I) | 2D hexagonal | 1,450 | Gas storage (CO₂, CH₄) |

| Pd(II) | 3D cubic | 890 | Heterogeneous catalysis |

These MOFs exhibit thermal stability up to 300°C, making them suitable for industrial catalysis .

Organic Semiconductors

Thin films of 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine exhibit:

-

Hole mobility: 0.45 cm²/V·s

-

Bandgap: 3.1 eV

Applications in organic field-effect transistors (OFETs) are being explored .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume